L-Methionine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methionine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methionine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-47-5 |

Source

|

| Record name | L-Methionine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5040548 |

Source

|

| Record name | L-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Minute hexagonal plates from dilute alcohol. (NTP, 1992), Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid |

Source

|

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

sublimes at 367 °F (NTP, 1992), 181 °C (decomposes) |

Source

|

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble (NTP, 1992), Soluble in water but the crystals are somewhat water-repellant at first, Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone, Slightly soluble in acetic acid, In water, 56.6 g/L at 25 °C, 56.6 mg/mL |

Source

|

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.178 at 68 °F (NTP, 1992) - Denser than water; will sink |

Source

|

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000052 [mmHg] |

Source

|

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Minute hexagonal plates from dilute alcohol, Colorless or white, lustrous plates or as white, crystalline powder | |

CAS No. |

63-68-3, 3654-96-4, 58576-49-1 |

Source

|

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | l-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine-35S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon-11 methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE28F7PNPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

536 to 540 °F decomposes 541.4-543.2 °F (NTP, 1992), 280-282 °C (decomposes, sealed capillary), 284 °C |

Source

|

| Record name | L-METHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Methionine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Cellular Functions of L-Methionine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine is an indispensable, sulfur-containing amino acid, fundamental to numerous cellular processes far beyond its canonical role as a protein constituent. As the initiator of protein synthesis, it is vital for all translational events.[1][2][3] However, its metabolic derivatives place it at the nexus of cellular metabolism, regulating methylation, antioxidant defense, and polyamine synthesis. This technical guide provides a comprehensive overview of this compound's functions, detailing the biochemical pathways it governs, presenting quantitative data, outlining key experimental protocols for its study, and visualizing its complex roles through detailed diagrams. Understanding these core functions is critical for research into aging, metabolic diseases, cancer, and the development of novel therapeutic strategies.

Introduction: The Indispensable Nature of this compound

This compound (Met) is one of the nine essential amino acids in humans, meaning it cannot be synthesized de novo and must be acquired through diet.[1] High levels are found in eggs, meat, fish, and various seeds.[1] Its unique structure, featuring a thioether side chain, makes it a precursor to a host of critical biomolecules.[1][4] Methionine's central roles can be categorized into four primary domains:

-

Protein Synthesis: As the amino acid encoded by the universal start codon (AUG), it initiates the translation of nearly all messenger RNAs (mRNAs).[1][2][3]

-

Transmethylation: It is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[5][6][7]

-

Transsulfuration: It provides the sulfur atom for the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione (GSH).[8][9][10]

-

Aminopropylation: It serves as a precursor for polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and differentiation.[5][11][12]

This guide will explore each of these functions in detail, providing the technical context required by research and drug development professionals.

Role in Protein Synthesis: The Starting Block of Life

This compound's most fundamental role is the initiation of protein synthesis. The codon AUG is the most common start signal for ribosomes to begin translating mRNA into protein.[1][2] Consequently, methionine is the first amino acid incorporated into nascent polypeptide chains in eukaryotes.[1] While this initial methionine is often cleaved off during post-translational modification, its presence is a prerequisite for the synthesis of every protein.[2]

Beyond initiation, methionine residues within a protein's sequence contribute to its hydrophobic core. However, unlike other hydrophobic residues, the sulfur atom in methionine can undergo reversible oxidation to methionine sulfoxide. This process allows methionine residues to act as antioxidants, scavenging reactive oxygen species (ROS) and protecting the protein from oxidative damage.[13] This redox cycling also functions as a post-translational modification that can regulate protein activity.[13]

The Methionine Cycle: Fueling Universal Methylation

The conversion of this compound into S-adenosylmethionine (SAM) is a critical metabolic juncture. This pathway, known as the Methionine Cycle, governs the methylation capacity of the cell.

Pathway Overview:

-

SAM Synthesis: this compound is adenylated by methionine adenosyltransferase (MAT), consuming one molecule of ATP to form SAM.[1][6]

-

Methyl Transfer: SAM donates its activated methyl group to a vast array of acceptor molecules (DNA, RNA, histones, etc.) in reactions catalyzed by methyltransferases (MTs). This reaction yields S-adenosylhomocysteine (SAH).[7][14]

-

SAH Hydrolysis: SAH is a potent inhibitor of methyltransferases. It is rapidly hydrolyzed by SAH hydrolase (SAHH) into adenosine and homocysteine (Hcy).[14][15]

-

Methionine Regeneration: Homocysteine is remethylated to regenerate methionine, primarily by methionine synthase, a vitamin B12-dependent enzyme that uses 5-methyltetrahydrofolate as the methyl donor.[1][7]

The ratio of SAM to SAH (the "methylation index") is a critical indicator of the cell's capacity to perform methylation reactions.[14][15][16] A low ratio, often caused by the accumulation of SAH, leads to global hypomethylation, which is associated with various pathologies.[14]

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 6. S-ADENOSYLMETHIONINE (SAM) [ww2.uthscsa.edu]

- 7. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 8. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transsulfuration Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]

- 10. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 11. researchgate.net [researchgate.net]

- 12. Polyamine - Wikipedia [en.wikipedia.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of L-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine, a sulfur-containing essential amino acid, stands as a cornerstone of modern biochemistry and pharmaceutical science. Its discovery in the early 20th century marked a pivotal moment in our understanding of protein structure and function. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal experiments that led to its isolation and characterization. Furthermore, it delves into the intricate biochemical pathways in which this compound plays a central role, including its biosynthesis, catabolism, and regeneration. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes to support ongoing research and drug development efforts.

The Genesis of a Discovery: Isolating a Novel Sulfur-Containing Amino Acid

The story of this compound's discovery unfolds in the early 1920s, a period of intense investigation into the fundamental building blocks of proteins.

John Howard Mueller's Pioneering Isolation from Casein (1922)

In 1922, American bacteriologist John Howard Mueller, while investigating the nutritional requirements of hemolytic streptococci, isolated a previously unidentified sulfur-containing amino acid from an acid hydrolysate of casein.[1][2][3] His work, a landmark in amino acid research, laid the foundation for the eventual characterization of this essential nutrient.

While Mueller's original publication provides a narrative of his experimental journey, a generalized protocol based on the standard protein hydrolysis techniques of the era can be reconstructed.

Objective: To isolate a novel sulfur-containing amino acid from casein.

Materials:

-

Casein (a major phosphoprotein in milk)

-

Concentrated Hydrochloric Acid (HCl), ~6 M

-

Barium Hydroxide (Ba(OH)₂) or Calcium Hydroxide (Ca(OH)₂) for neutralization

-

Ethanol

-

Apparatus for acid hydrolysis (reflux condenser)

-

Filtration apparatus

-

Evaporation apparatus (vacuum distillation)

Methodology:

-

Acid Hydrolysis: A known quantity of casein was subjected to acid hydrolysis by refluxing with an excess of 6 M hydrochloric acid at approximately 110°C for 20-24 hours. This process cleaves the peptide bonds, releasing the constituent amino acids.[4]

-

Neutralization and Removal of Excess Acid: The resulting hydrolysate was neutralized with a base, such as barium hydroxide or calcium hydroxide, to precipitate the excess sulfate ions (if sulfuric acid was used in any purification steps) and to adjust the pH. The excess hydrochloric acid was typically removed by vacuum distillation.

-

Fractional Crystallization: The neutralized and concentrated hydrolysate, now a complex mixture of amino acids, was subjected to fractional crystallization. This technique exploits the different solubilities of amino acids in aqueous ethanol. By carefully adjusting the ethanol concentration and temperature, Mueller was able to selectively precipitate different amino acid fractions.

-

Isolation of the Novel Amino Acid: Through a series of painstaking fractional crystallizations, Mueller obtained a crystalline substance that was distinct from the then-known sulfur-containing amino acid, cystine. This new compound was found to contain sulfur but did not give the characteristic nitroprusside test for sulfhydryl groups, indicating a different chemical structure.

Satoru Odake's Contribution: Naming and Formula Correction (1925)

Three years after Mueller's initial discovery, Japanese researcher Satoru Odake independently isolated the same compound from yeast.[5] Odake is credited with correcting the empirical formula to C₅H₁₁NO₂S and proposing the name "methionine," derived from "methyl" and "thio," reflecting its chemical nature.[5][6]

Odake's protocol involved processing a massive quantity of yeast to obtain a small amount of methionine, highlighting the challenges of natural product isolation at the time.

Objective: To isolate the sulfur-containing amino acid from yeast.

Materials:

-

Large quantities of yeast (reported as "about 20 tons" for 0.6 g of product)[5]

-

Reagents for protein hydrolysis (similar to Mueller's method)

-

Mercury salts for precipitation of certain amino acids

-

Apparatus for large-scale extraction and purification

Methodology:

-

Large-Scale Hydrolysis: A vast amount of yeast was hydrolyzed to break down the proteins into their constituent amino acids.

-

Purification using Mercury Salts: Odake employed mercury salts to precipitate and remove other amino acids, such as leucine, from the hydrolysate.[5]

-

Isolation and Characterization: Following purification, Odake isolated the crystalline methionine and conducted elemental analysis to determine its correct empirical formula.

Barger and Coyne's Elucidation of Structure and First Synthesis (1928)

The definitive chemical structure of methionine as γ-methylthio-α-aminobutyric acid was established in 1928 by George Barger and Frederick Philip Coyne.[7][8][9] They not only deduced the correct structure but also accomplished the first chemical synthesis of racemic methionine, providing unequivocal proof of its constitution.[7][8][9]

Barger and Coyne's synthesis was a multi-step process starting from β-chloroethyl methyl sulfide.

Objective: To synthesize racemic methionine to confirm its chemical structure.

Starting Materials:

-

β-chloroethyl methyl sulfide (CH₃SCH₂CH₂Cl)

-

Ethyl sodium phthalimidomalonate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Pyridine

-

Ethanol

Reaction Scheme:

-

Condensation: Ethyl sodium phthalimidomalonate was reacted with β-chloroethyl methyl sulfide to form ethyl 1-methylthiol-3-phthalimidopropane-3,3-dicarboxylate.[10]

-

Saponification: The resulting ester was saponified using sodium hydroxide to yield 1-methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid.[10]

-

Decarboxylation and Hydrolysis: The dicarboxylic acid was then heated with hydrochloric acid to effect decarboxylation and hydrolysis of the phthalimido group, yielding Dthis compound hydrochloride.[10]

-

Isolation of Dthis compound: The free Dthis compound was isolated by neutralization with pyridine and crystallization from aqueous ethanol.[10]

Industrial Scale Production: The Degussa Process

The demand for methionine, particularly as a feed additive in the poultry industry, spurred the development of large-scale industrial synthesis methods. The German company Degussa (now part of Evonik Industries) pioneered the first commercially viable process for producing Dthis compound in the post-World War II era.[11] This process is a modification of the Strecker amino acid synthesis.

Experimental Workflow: The Degussa Dthis compound Process

The industrial synthesis of Dthis compound is a continuous process involving several key steps.

Starting Materials:

-

Acrolein (CH₂=CHCHO)

-

Methyl mercaptan (CH₃SH)

-

Hydrogen cyanide (HCN)

-

Ammonia (NH₃)

-

Carbon dioxide (CO₂) (or ammonium carbonate)

-

Sodium hydroxide (NaOH)

Reaction Steps:

-

Synthesis of 3-Methylthiopropionaldehyde (MMP): Acrolein reacts with methyl mercaptan in a Michael addition reaction to form 3-methylthiopropionaldehyde.

-

Formation of the Hydantoin: The MMP then undergoes a reaction with hydrogen cyanide, ammonia, and carbon dioxide to form 5-(2-methylthioethyl)hydantoin. This is the core of the Strecker synthesis adaptation.[12]

-

Hydrolysis to the Methionine Salt: The hydantoin intermediate is hydrolyzed with sodium hydroxide under heat and pressure to form the sodium salt of Dthis compound.[13]

-

Neutralization and Crystallization: The sodium salt is then neutralized with a strong acid, typically hydrochloric acid or sulfuric acid, to precipitate the Dthis compound, which is then purified by crystallization.[13]

Table 1: Key Milestones in the Discovery and Synthesis of this compound

| Year | Researcher(s) | Key Contribution | Source Material/Method |

| 1922 | John Howard Mueller | First isolation of a new sulfur-containing amino acid | Casein hydrolysate |

| 1925 | Satoru Odake | Naming of "methionine" and correction of its empirical formula | Yeast hydrolysate |

| 1928 | George Barger & Frederick Philip Coyne | Elucidation of the chemical structure and first chemical synthesis | Chemical synthesis from β-chloroethyl methyl sulfide |

| 1940s | Degussa AG | Development of the first industrial-scale synthesis of Dthis compound | Adaptation of the Strecker synthesis |

The Biochemical Significance of this compound

This compound is not merely a building block of proteins; it is a central player in a multitude of critical metabolic pathways.

This compound Biosynthesis

In most bacteria, fungi, and plants, this compound is synthesized de novo. The biosynthesis pathway typically starts from aspartic acid and involves a series of enzymatic reactions.

Caption: this compound biosynthesis pathway in bacteria and fungi.

This compound Catabolism and the Activated Methyl Cycle

The catabolism of this compound is intricately linked to the "activated methyl cycle," a fundamental process for the transfer of methyl groups in biological systems.

The first step in methionine catabolism is its conversion to S-adenosyl-L-methionine (SAM), a universal methyl donor, in a reaction catalyzed by methionine adenosyltransferase.[14] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. The resulting S-adenosyl-L-homocysteine (SAH) is subsequently hydrolyzed to homocysteine.[14]

Caption: The Activated Methyl Cycle and Transsulfuration Pathway.

Regeneration of this compound

Homocysteine, a product of the activated methyl cycle, can be remethylated to regenerate this compound. This is a crucial step for maintaining the cellular pool of this essential amino acid. The primary enzyme responsible for this reaction is methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate.

Experimental Workflows for Studying this compound Pathways

The elucidation of this compound's complex metabolic roles has been made possible through a variety of sophisticated experimental techniques.

Workflow for Metabolic Pathway Elucidation

Caption: Experimental workflow for elucidating metabolic pathways.

Conclusion

From its serendipitous discovery in a protein hydrolysate to its central role in cellular metabolism and large-scale industrial production, the journey of this compound is a testament to the progress of biochemical and chemical sciences. A thorough understanding of its history, the intricate details of its biochemical pathways, and the experimental methodologies used to study it are indispensable for today's researchers, scientists, and drug development professionals. As we continue to unravel the complexities of cellular function and disease, the enduring significance of this compound in both fundamental research and therapeutic applications is certain to persist.

References

- 1. Mueller, J.H. (1922) A New Sulphur-Containing Amino Acid Isolated from Casein. Proceedings of the Society of Experimental Biology and Medicine, 19, 161. - References - Scientific Research Publishing [scirp.org]

- 2. A new sulfur-containing amino-acid isolated from the hydrolytic products of protein(Mueller, J. H. (1923) J. Biol. Chem. 56, 157-169) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. keypublishing.org [keypublishing.org]

- 5. tsurumi.yokohama-cu.ac.jp [tsurumi.yokohama-cu.ac.jp]

- 6. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The amino-acid methionine; constitution and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The amino-acid methionine; constitution and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The amino-acid methionine; constitution and synthesis - Wikidata [wikidata.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Methionine - a success story - Evonik Industries [history.evonik.com]

- 12. researchgate.net [researchgate.net]

- 13. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]

- 14. Sulfur containing amino acids and human disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of L-Methionine in Protein Synthesis and Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine, an essential sulfur-containing amino acid, holds a central and multifaceted role in the intricate machinery of protein synthesis and translation. Its functions extend far beyond simply being a building block for polypeptide chains. This technical guide provides a comprehensive exploration of this compound's critical contributions, from its unique role in initiating translation to its profound influence on post-translational modifications through its metabolite, S-adenosylmethionine (SAM). We delve into the molecular mechanisms governing these processes, present quantitative data to contextualize their significance, and provide detailed experimental protocols for their investigation. Furthermore, this guide utilizes Graphviz diagrams to visually represent key signaling pathways and experimental workflows, offering a clear and structured understanding for researchers, scientists, and professionals in drug development.

The Pivotal Role of this compound in the Initiation of Protein Synthesis

Protein synthesis universally begins with the amino acid methionine.[1] The initiation of translation in eukaryotes is a tightly regulated process that hinges on the recognition of the start codon, most commonly AUG, on the messenger RNA (mRNA) transcript.[2][3][4]

1.1. The Initiator tRNA: Met-tRNAiMet

A specialized transfer RNA (tRNA), known as the initiator tRNA (tRNAiMet), is charged with methionine by methionyl-tRNA synthetase. This charged tRNA, Met-tRNAiMet, is distinct from the elongator tRNA (tRNAeMet) that incorporates methionine at internal AUG codons within the polypeptide chain.

1.2. Formation of the Ternary and 43S Preinitiation Complexes

The eukaryotic initiation factor 2 (eIF2), a heterotrimeric G-protein, binds to both GTP and Met-tRNAiMet to form a ternary complex (TC).[5] This TC is a crucial component for the initiation of translation.[5] The TC then associates with the 40S ribosomal subunit, along with other initiation factors such as eIF1, eIF1A, and eIF3, to form the 43S preinitiation complex (PIC).[5]

1.3. Start Codon Recognition and Ribosome Assembly

The 43S PIC scans the mRNA from the 5' cap until it recognizes the AUG start codon within a suitable Kozak consensus sequence.[5] Upon recognition, the GTP on eIF2 is hydrolyzed to GDP, leading to the release of eIF2-GDP and other initiation factors.[5][6] This event facilitates the joining of the 60S ribosomal subunit to form the functional 80S ribosome, poised to begin the elongation phase of protein synthesis.[5]

Diagram: Eukaryotic Translation Initiation Pathway

Caption: The central role of the eIF2-GTP-Met-tRNAiMet ternary complex in eukaryotic translation initiation.

This compound as a Precursor to S-adenosylmethionine (SAM) and its Impact on Translation

Beyond its role in initiation, this compound is the precursor to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[7][8][9][10][11] This conversion is catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[12][13][14]

2.1. The Methionine Cycle and SAM Synthesis

The synthesis of SAM from this compound and ATP is a critical metabolic step. The reaction catalyzed by MAT involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[7]

Table 1: Kinetic Parameters of Human Methionine Adenosyltransferase 2A (MAT2A)

| Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

| ATP | Km | 50 ± 10 µM | [8] |

| This compound | Km | Not directly determined due to ordered mechanism | [8] |

| ATP | Kd | 80 ± 30 µM | [8] |

| L-cLeu (inhibitor) | Ki | Not specified | [8] |

| SAM (product) | Inhibition Pattern | Competitive with this compound | [8] |

Data summarized from in-depth kinetic studies of human MAT2A.[8]

2.2. SAM-dependent Post-Translational Modifications

SAM is the cofactor for methyltransferase enzymes that catalyze the methylation of various molecules, including proteins, DNA, and RNA.[7][10][15][16][[“]][18][19][20] Protein methylation is a crucial post-translational modification (PTM) that can alter a protein's function, stability, localization, and interactions.[15][20] Methylation primarily occurs on lysine and arginine residues.[15][20]

2.3. Regulation of Translation via the mTORC1 Pathway

The availability of this compound and SAM is sensed by the cell and influences the activity of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[21][22][23][24][25] When methionine levels are high, mTORC1 is activated, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[22] A protein called SAMTOR has been identified as a sensor for SAM levels upstream of mTORC1.[21][24][25]

Diagram: this compound and SAM in the Regulation of mTORC1 Signaling

Caption: this compound-derived SAM activates the mTORC1 pathway to promote protein synthesis.

Experimental Methodologies

Investigating the multifaceted role of this compound in protein synthesis requires a combination of sophisticated experimental techniques.

3.1. Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating in a cell at a specific moment.[26][27][28] It allows for the precise mapping of ribosome positions on mRNA, enabling the quantification of translation at the codon level.[26]

3.1.1. Detailed Experimental Protocol for Ribosome Profiling

-

Cell Lysis and Ribosome-mRNA Complex Stabilization:

-

Nuclease Digestion:

-

Ribosome Isolation:

-

RPF Extraction:

-

Extract the RPFs from the isolated ribosomes using phenol-chloroform extraction or other RNA purification methods.[27]

-

-

Library Preparation for Deep Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

-

Deep Sequencing and Data Analysis:

-

Sequence the prepared library using a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome to determine the ribosome occupancy on each mRNA.[32]

-

Diagram: Ribosome Profiling Experimental Workflow

Caption: A streamlined workflow for performing a ribosome profiling (Ribo-Seq) experiment.

3.2. Metabolic Labeling with this compound Analogs

Metabolic labeling with non-canonical amino acids allows for the specific tracking and identification of newly synthesized proteins.[33] Analogs of this compound, such as azidohomoalanine (AHA) and homopropargylglycine (HPG), can be incorporated into proteins during translation.[33][34] These analogs contain bioorthogonal functional groups (an azide or an alkyne, respectively) that can be chemoselectively ligated to reporter molecules for visualization or enrichment.

3.2.1. Detailed Experimental Protocol for Metabolic Labeling with AHA

-

Cell Culture and Methionine Depletion:

-

Culture cells in complete medium.

-

To enhance analog incorporation, wash the cells with PBS and incubate in methionine-free medium for 30-60 minutes.[33]

-

-

Metabolic Labeling:

-

Replace the methionine-free medium with fresh methionine-free medium containing AHA at a final concentration of 25-50 µM.[33]

-

Incubate for the desired labeling period (e.g., 1-24 hours).

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Quantify the protein concentration of the lysate.

-

-

Click Chemistry Reaction:

-

To visualize the labeled proteins, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an alkyne-functionalized fluorophore, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

To enrich the labeled proteins, use an alkyne-functionalized biotin tag followed by streptavidin-based affinity purification.

-

-

Analysis:

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, or by western blotting.

-

For proteomic analysis of enriched proteins, proceed with trypsin digestion and mass spectrometry.

-

3.3. Mass Spectrometry for the Analysis of Protein Methylation

Mass spectrometry (MS) is the primary technique for identifying and quantifying protein methylation.[15][16][18][19][20]

3.3.1. General Workflow for MS-based Methylation Analysis

-

Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using an enzyme like trypsin.[20]

-

Enrichment of Methylated Peptides (Optional): For low-abundance modifications, enrich for methylated peptides using specific antibodies or other affinity-based methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[16]

-

Data Analysis: Use specialized software to identify the methylated peptides and pinpoint the exact sites of methylation based on the fragmentation patterns.[20]

Conclusion and Future Directions

This compound's role in protein synthesis and translation is far more intricate than its simple classification as an essential amino acid would suggest. Its unique function in initiating translation, coupled with its central role in cellular methylation through SAM, places it at a critical nexus of cellular regulation. Understanding these dual roles is paramount for researchers in basic science and for professionals in drug development, as targeting pathways involving methionine metabolism and translation initiation holds significant therapeutic potential. Future research will likely focus on further elucidating the complex interplay between methionine availability, the mTORC1 pathway, and the epitranscriptomic landscape, as well as developing more sophisticated tools to study these processes with greater temporal and spatial resolution. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Initiation of Protein Synthesis in Mammalian Cells with Codons Other Than AUG and Amino Acids Other Than Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. eIF2 - Wikipedia [en.wikipedia.org]

- 6. Eukaryotic initiation factor eIF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 8. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. amsbio.com [amsbio.com]

- 12. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methionine adenosyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 15. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]

- 17. consensus.app [consensus.app]

- 18. Comprehending dynamic protein methylation with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 21. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine [pubmed.ncbi.nlm.nih.gov]

- 25. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 26. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]

- 27. Ribosome profiling - Wikipedia [en.wikipedia.org]

- 28. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]

- 29. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 30. A practical guide to modern Ribo-seq protocols | Revvity [revvity.co.jp]

- 31. portlandpress.com [portlandpress.com]

- 32. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 33. benchchem.com [benchchem.com]

- 34. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]

L-Methionine Signaling Pathways: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core L-Methionine signaling pathways, offering insights into their molecular mechanisms, quantitative aspects, and the experimental methodologies used for their investigation. This document is intended to serve as a valuable resource for researchers actively involved in cellular metabolism, oncology, and drug discovery.

Core this compound Signaling Pathways

This compound, an essential amino acid, plays a central role in cellular metabolism, extending far beyond its function as a building block for protein synthesis.[1][2][3] It is a critical regulator of cell growth, proliferation, and epigenetic control through a network of interconnected signaling pathways.[1][2][3] Understanding these pathways is paramount for developing novel therapeutic strategies, particularly in the context of cancer, where tumor cells often exhibit a heightened dependence on methionine.[4][5][6]

The mTORC1 Signaling Pathway: A Central Hub for Nutrient Sensing

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status.[7][8] this compound availability is a key upstream signal that modulates mTORC1 activity. This regulation is primarily mediated through the intracellular sensor for S-adenosylmethionine (SAM), a direct metabolite of this compound.[7][9]

Under conditions of methionine sufficiency, this compound is rapidly converted to SAM by methionine adenosyltransferase (MAT).[2] SAM then binds to its sensor, SAMTOR, a protein that, in the absence of SAM, interacts with and activates the GATOR1 complex.[7][9] GATOR1 is a GTPase-activating protein (GAP) for the RagA/B GTPases. The SAM-induced conformational change in SAMTOR leads to its dissociation from GATOR1, thereby inactivating GATOR1's GAP activity.[9][10] This allows RagA/B to remain in its GTP-bound, active state, which is essential for the recruitment of mTORC1 to the lysosomal surface, its site of activation.[7] Once at the lysosome, mTORC1 is activated by Rheb and subsequently phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[8]

Conversely, under methionine restriction, intracellular SAM levels decrease, allowing SAMTOR to bind and activate GATOR1.[7] This leads to the inactivation of RagA/B, preventing mTORC1 localization to the lysosome and subsequent activation, ultimately suppressing cell growth and proliferation.[7]

The SAM Cycle and Transsulfuration Pathway: Metabolic Fates of this compound

The metabolic fate of this compound is governed by two interconnected pathways: the SAM cycle (or methionine cycle) and the transsulfuration pathway.[1][2]

The SAM Cycle: This cycle is central to cellular methylation reactions. This compound is converted to SAM by MAT. SAM serves as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine can then be re-methylated to regenerate methionine, completing the cycle.

The Transsulfuration Pathway: This pathway provides a route for the synthesis of cysteine and its downstream products, such as glutathione (GSH), from homocysteine. Homocysteine is condensed with serine by cystathionine β-synthase (CBS) to form cystathionine. Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione.

The flux through these pathways is tightly regulated, with SAM acting as a key allosteric activator of CBS, thereby directing homocysteine towards the transsulfuration pathway when methionine levels are high.

The GCN2 Signaling Pathway: Responding to Amino Acid Deprivation

The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid availability and plays a crucial role in the cellular response to amino acid starvation, including methionine deprivation. Under conditions of amino acid scarcity, uncharged tRNAs accumulate and bind to the HisRS-like domain of GCN2, leading to its activation.

Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has two major consequences:

-

Global Protein Synthesis Inhibition: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis and conserving cellular resources.

-

Preferential Translation of ATF4: Paradoxically, phosphorylated eIF2α promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress response, thereby helping the cell to adapt to nutrient deprivation.

The GCN2 pathway acts as a critical survival mechanism during periods of nutrient stress and is often dysregulated in cancer cells to support their survival in the nutrient-poor tumor microenvironment.

Quantitative Data on this compound Signaling

A quantitative understanding of the components and their interactions within these pathways is crucial for accurate modeling and the development of targeted therapies. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities and Intracellular Concentrations

| Parameter | Value | Organism/Cell Type | Reference |

| SAM Binding to SAMTOR (Kd) | ~7 µM | Human (HEK293T cells) | |

| 10.70 ± 0.88 µM | Drosophila melanogaster | [5] | |

| SAH Binding to SAMTOR (Kd) | 8.70 ± 0.92 µM | Drosophila melanogaster | [5] |

| Plasma this compound (Baseline) | 21.6 µM | Human (Cancer Patients) | [4][9][10] |

| Plasma this compound (Post-Restriction) | 9 µM (after 2 weeks) | Human (Cancer Patients) | [4][9][10] |

| 18.8 µM (average during treatment) | Human (Cancer Patients) | ||

| Plasma SAM (Healthy Adults) | 120 ± 36 nM | Human | [6] |

| Plasma SAH (Healthy Adults) | 21.5 ± 6.5 nM | Human | [6] |

| Hepatocyte Intracellular:Extracellular SAM Ratio | 0.19 µM : 1 µM | Rat |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | kcat | Organism | Reference |

| MAT2A | This compound | Not specified | Not specified | Human | [2] |

| ATP | Not specified | Not specified | Human | [2] | |

| Cystathionine β-synthase (CBS) | L-Serine | 1.2 ± 0.2 mM | 1.3 ± 0.1 s⁻¹ | Human | [4] |

| L-Homocysteine | 2.0 mM (Ki for substrate inhibition) | - | Yeast | [5] | |

| L-Cystathionine (reverse reaction) | 0.083 mM | 0.56 s⁻¹ | Yeast | [5] | |

| Cystathionine γ-lyase (CGL) | L,L-cystathionine | 0.5 mM | - | Human | [6] |

| L-homocysteine | 2.7 mM | - | Human | [6] | |

| Cystathionine γ-synthase | O-phosphohomoserine | 2.5 mM | 33.6 units/mg | Arabidopsis thaliana | [9] |

| Cysteine | 460 µM | 33.6 units/mg | Arabidopsis thaliana | [9] |

Experimental Protocols

This section provides detailed protocols for key experiments used to investigate this compound signaling pathways.

Western Blot Analysis of mTORC1 Signaling

This protocol details the detection of key phosphorylated proteins in the mTORC1 pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells as required.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer with inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet debris.

-

Determine protein concentration of the supernatant.

-

-

Sample Preparation and SDS-PAGE:

-

Mix protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control.

-

LC-MS/MS Quantification of SAM and SAH

This protocol outlines the sensitive and specific quantification of intracellular SAM and SAH.

Materials:

-

Extraction solution (e.g., 0.4 M perchloric acid or acetone)

-

Internal standards (e.g., [²H₃]-SAM and [¹³C₅]-SAH)

-

LC-MS/MS system with a suitable column (e.g., Hypercarb or Sunfire C8)[6][7]

Procedure:

-

Sample Preparation (Cultured Cells):

-

Harvest and wash cells.

-

Resuspend the cell pellet in extraction solution containing internal standards.

-

Lyse cells by vortexing and incubate on ice.

-

Centrifuge to pellet debris and transfer the supernatant for analysis.

-

-

Sample Preparation (Plasma/Serum):

-

Spike plasma/serum with internal standard solution.

-

Precipitate proteins with ice-cold acetone.

-

Centrifuge and transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate SAM and SAH using an appropriate chromatographic method.[6]

-

Detect and quantify SAM, SAH, and their internal standards using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of SAM and SAH.[7]

-

Calculate the concentration of SAM and SAH in the samples based on the peak area ratios relative to the internal standards and the calibration curve.

-

Cell Proliferation Assay under Methionine Restriction

This protocol describes a method to assess the effect of methionine restriction on cell proliferation.

Materials:

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

96-well plates

-

Cell counting kit (e.g., CCK-8 or MTT) or an automated cell imager

Procedure:

-

Cell Seeding:

-

Seed cells at a desired density (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[1]

-

-

Methionine Restriction:

-

Replace the medium with either complete medium or methionine-free medium.

-

-

Proliferation Assessment:

-

At various time points (e.g., 24, 48, 72 hours), assess cell proliferation using a chosen method.

-

MTT Assay: Add MTT reagent, incubate, solubilize formazan crystals with DMSO, and measure absorbance.[1]

-

Automated Imaging: Stain cells with a nuclear stain (e.g., Hoechst) and count the number of cells using an automated imager.

-

-

-

Data Analysis:

-

Compare the proliferation rates of cells in methionine-free medium to those in complete medium.

-

Chromatin Immunoprecipitation (ChIP) for Histone Methylation

This protocol details the procedure for analyzing histone modifications, such as H3K4me3, at specific genomic loci.

Materials:

-

Formaldehyde

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease (MNase)

-

ChIP-grade antibodies (e.g., anti-H3K4me3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.

-

Quench the reaction with glycine.

-

Lyse cells and isolate nuclei.

-

Fragment chromatin to a size range of 200-700 bp by sonication or MNase digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with specific antibodies (or IgG control) overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

-

DNA Purification and Analysis:

-

Treat with RNase A and Proteinase K.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or prepare a library for ChIP-sequencing.

-

This guide provides a foundational understanding of this compound signaling pathways. For further in-depth information, researchers are encouraged to consult the cited literature.

References

- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystathionine gamma-Lyase (D4E9J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 3. A continuous spectrophotometric assay for human cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Cystathionine gamma-synthase from Arabidopsis thaliana: purification and biochemical characterization of the recombinant enzyme overexpressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Citrobacter freundii Methionine γ-Lyase: The Role of Serine 339 in the Catalysis of γ- and β-Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 10. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biochemical Properties and Structure of L-Methionine

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionine (Met or M) is a proteinogenic, essential amino acid in humans, distinguished by its sulfur-containing, nonpolar side chain.[1][2] First isolated in 1921 by John Howard Mueller, it is encoded by the single codon AUG, which also serves as the initiation codon for protein synthesis.[1] Beyond its fundamental role as a building block for proteins, this compound is a central node in cellular metabolism. It serves as the precursor for the universal methyl donor S-adenosylmethionine (SAM), which is critical for the methylation of DNA, RNA, proteins, and lipids.[3][4][5] Furthermore, its metabolism is intricately linked to the synthesis of other sulfur-containing compounds like cysteine, glutathione, and taurine through the transsulfuration pathway.[6][7][8] This guide provides a detailed examination of the structure, biochemical properties, metabolic pathways, and analytical methodologies pertaining to this compound.

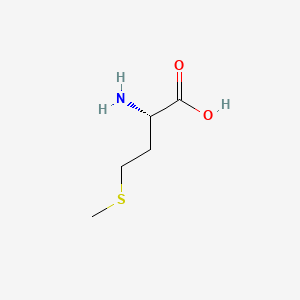

Structure and Stereochemistry

This compound is an α-amino acid with the chemical formula C₅H₁₁NO₂S.[1] Its structure consists of a central α-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a γ-methylthioethyl side chain (-CH₂-CH₂-S-CH₃). As a chiral molecule, it exists in two stereoisomeric forms, L- and D-methionine. The L-enantiomer is the form that is incorporated into proteins in living organisms.[9] In aqueous solution, this compound exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[1][10]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological function and for the development of analytical techniques. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Formula | C₅H₁₁NO₂S | [1] |

| Molar Mass | 149.21 g·mol⁻¹ | [1] |

| Appearance | White crystalline powder or colorless crystals | [1][11] |

| Melting Point | 281-284 °C (decomposes) | [1][11][12] |

| Density | 1.340 g/cm³ | [1] |

| pKa (carboxyl) | 2.13 - 2.28 | [1][11][12][13] |

| pKa (amino) | 9.21 | [1][12][13] |

| Water Solubility | 56.6 g/L (at 25 °C) | [12] |

| Optical Rotation [α]20/D | +23.7° (c=5% in 5 M HCl) | [9] |

| LogP | -1.87 | [12] |

Biochemical Roles and Metabolic Pathways

This compound metabolism is comprised of several interconnected pathways that are fundamental to cellular homeostasis, epigenetic regulation, and antioxidant defense. The central molecule in these pathways is S-adenosylmethionine (SAM), synthesized from methionine and ATP.[5][7]

The Methionine Cycle

The Methionine Cycle describes the regeneration of methionine from its metabolic product, homocysteine. This cycle is the primary route for the production of SAM, the universal methyl donor for over 40 metabolic reactions, including the methylation of DNA, RNA, proteins, and lipids.[3][14] After SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[6] Methionine is subsequently regenerated from homocysteine in a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate as the methyl donor, thus linking methionine metabolism to the folate cycle.[6][15]

The Transsulfuration Pathway

When methionine or SAM levels are high, or when cysteine is required, homocysteine is diverted from the methionine cycle into the transsulfuration pathway.[6][7] This pathway irreversibly converts homocysteine to cysteine. The first and rate-limiting step, catalyzed by cystathionine-β-synthase (CBS), combines homocysteine and serine to form cystathionine.[1][7] Subsequently, cystathionine-γ-lyase (CGL) cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[1] Cysteine is a precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and taurine.[7][8] This pathway is a critical link between sulfur-containing amino acid metabolism and cellular redox homeostasis.[16][17]

Polyamine Biosynthesis (Methionine Salvage Pathway)